2-(isopropylthio)-3,7-diphenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one
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Overview
Description
2-(isopropylthio)-3,7-diphenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one is a synthetic compound that falls under the category of pyrrolopyrimidines. These compounds are known for their diverse range of biological activities, including anticancer, antimicrobial, and anti-inflammatory effects. The unique structure of this compound makes it a valuable subject for scientific research, particularly in medicinal chemistry.
Mechanism of Action
Target of Action
The primary target of 2-(isopropylthio)-3,7-diphenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one is the kinase domain of Human HER2 (erbB2) . HER2 is a member of the ErbB family of receptors, which play a crucial role in cell growth and differentiation . Overexpression of HER2 is implicated in many human cancers .
Mode of Action
The compound interacts with the kinase domain of HER2, inhibiting its function . The crystal structure of the kinase domain of HER2 in complex with this compound suggests evidence for an allosteric mechanism of activation . A unique Gly-rich region in HER2 following the α-helix C is responsible for increased conformational flexibility within the active site, which could explain the low intrinsic catalytic activity previously reported for HER2 .
Biochemical Pathways
The inhibition of HER2 by this compound affects the downstream signaling pathways of the ErbB family . These pathways are involved in cell proliferation, survival, and differentiation . The compound’s action on these pathways can lead to the inhibition of cell growth and induction of apoptosis in cancer cells .
Result of Action
The result of the compound’s action is the inhibition of the kinase domain of HER2, leading to the disruption of downstream signaling pathways . This can result in the inhibition of cell growth and induction of apoptosis in cancer cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(isopropylthio)-3,7-diphenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one typically involves multi-step procedures:
Starting materials: : The synthesis begins with appropriate starting materials such as substituted pyrimidines and thiols.
Formation of intermediates: : The initial reaction usually involves the formation of key intermediates, which may include nucleophilic substitution reactions.
Cyclization: : The key step involves cyclization, where intermediates undergo intramolecular cyclization to form the pyrrolopyrimidine ring system.
Functional group modifications: : Post-cyclization, various functional group modifications are carried out to introduce the isopropylthio and diphenyl substituents.
Industrial Production Methods
Industrial production of this compound often employs optimized synthetic routes to improve yield and reduce costs. This may involve the use of catalysts, optimized reaction conditions (temperature, pressure, solvents), and continuous flow reactors to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
2-(isopropylthio)-3,7-diphenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one undergoes various chemical reactions, including:
Oxidation: : It can be oxidized using agents like hydrogen peroxide or permanganates.
Reduction: : Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminium hydride.
Substitution: : The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present and reaction conditions.
Common Reagents and Conditions
Oxidation: : Hydrogen peroxide, permanganates, catalytic conditions.
Reduction: : Sodium borohydride, lithium aluminium hydride, mild acidic conditions.
Substitution: : Nucleophiles or electrophiles like halogens, alkylating agents, under conditions like reflux, microwave-assisted synthesis.
Major Products Formed
The major products depend on the reaction type:
Oxidation: : Formation of sulfoxides or sulfones.
Reduction: : Reduction of ketones to alcohols, nitriles to amines.
Substitution: : Introduction of new substituents like halogens or alkyl groups.
Scientific Research Applications
2-(isopropylthio)-3,7-diphenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one has numerous applications in scientific research:
Chemistry: : Used as a building block in the synthesis of more complex molecules. It serves as a probe in studying various chemical reactions.
Biology: : Studied for its potential biological activities, including antimicrobial and anticancer properties. It's used in cell culture studies to evaluate its effects on cell proliferation and apoptosis.
Medicine: : Investigated for its therapeutic potential in treating diseases. It's being studied for its role in inhibiting enzymes and signaling pathways involved in disease progression.
Industry: : Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Comparing 2-(isopropylthio)-3,7-diphenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one with other pyrrolopyrimidines highlights its uniqueness:
Unique Structural Features: : The isopropylthio and diphenyl groups confer distinct physicochemical properties, affecting solubility, stability, and reactivity.
Biological Activity: : It may exhibit different spectra of biological activities compared to other pyrrolopyrimidines due to its unique structure.
List of Similar Compounds
2-amino-4,6-diphenylpyrrolo[2,3-d]pyrimidine
4,6-diphenylpyrrolo[2,3-d]pyrimidin-2(1H)-one
3,7-diphenylpyrrolo[2,3-d]pyrimidin-4(5H)-thione
Properties
IUPAC Name |
3,7-diphenyl-2-propan-2-ylsulfanyl-5H-pyrrolo[3,2-d]pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3OS/c1-14(2)26-21-23-18-17(15-9-5-3-6-10-15)13-22-19(18)20(25)24(21)16-11-7-4-8-12-16/h3-14,22H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DYJBKFJXVQPPGZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)SC1=NC2=C(C(=O)N1C3=CC=CC=C3)NC=C2C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.